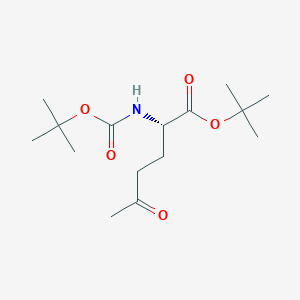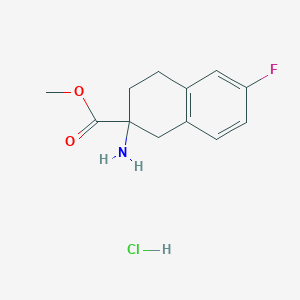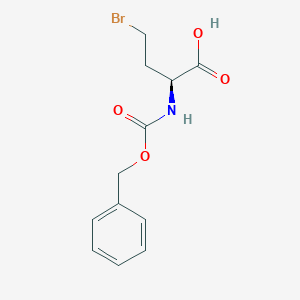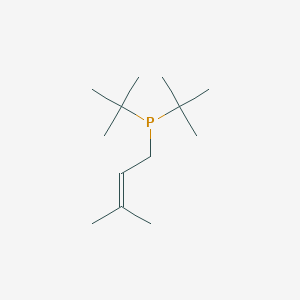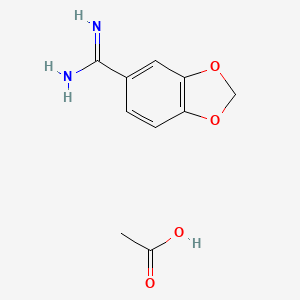
1,3-Benzodioxole-5-carboximidamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboximidamide acetate: is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties, making it valuable in fields such as drug discovery, polymer synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboximidamide acetate typically involves the acylation of 1,3-benzodioxole. This process can be carried out in a continuous flow system using a recyclable heterogeneous substoichiometric catalyst. The reaction is conducted at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product .
Industrial Production Methods
In industrial settings, the continuous flow Friedel–Crafts acylation and alkylation reactions are commonly employed. These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboximidamide acetate undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
- Oxidation : Typically involves reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Commonly uses reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Often employs reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxole-5-carboximidamide acetate is utilized in various scientific research applications, including:
- Chemistry : Used in the synthesis of bioactive molecules and natural products .
- Biology : Acts as a potent auxin receptor agonist and root growth promoter in plants .
- Medicine : Investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent .
- Industry : Employed in polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboximidamide acetate involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root-related signaling responses in plants . Additionally, it acts as a COX inhibitor, interfering with the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole : A benzene derivative and heterocyclic compound containing the methylenedioxy functional group .
- 1,4-Benzodioxine
- Methylenedioxy
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole-5-carboximidamide acetate stands out due to its unique combination of properties, making it valuable in diverse applications such as drug discovery, polymer synthesis, and catalysis. Its ability to act as an auxin receptor agonist and COX inhibitor further highlights its versatility and potential in scientific research .
Properties
IUPAC Name |
acetic acid;1,3-benzodioxole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.C2H4O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;1-2(3)4/h1-3H,4H2,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGMWULNLCMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

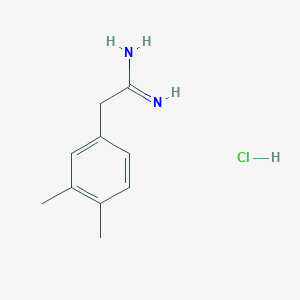
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
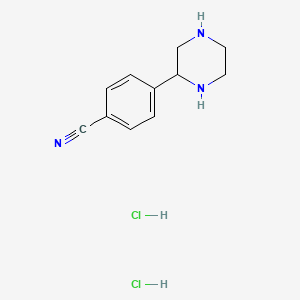

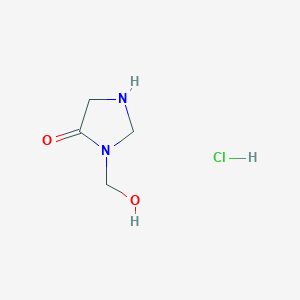
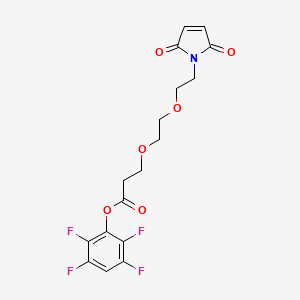
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
